(2,2-Difluoroethyl)hydrazine

Medicinal Chemistry Hydrogen Bonding Lipophilicity

(2,2-Difluoroethyl)hydrazine (CAS 1039959-85-7) is a fluorinated hydrazine derivative characterized by the presence of a 2,2-difluoroethyl group appended to a hydrazine moiety. The 2,2-difluoroethyl group (‒CH₂CF₂H) is recognized in medicinal chemistry as an important lipophilic hydrogen bond donor that can modulate physicochemical properties of drug candidates.

Molecular Formula C2H6F2N2
Molecular Weight 96.08 g/mol
CAS No. 1039959-85-7
Cat. No. B3183847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Difluoroethyl)hydrazine
CAS1039959-85-7
Molecular FormulaC2H6F2N2
Molecular Weight96.08 g/mol
Structural Identifiers
SMILESC(C(F)F)NN
InChIInChI=1S/C2H6F2N2/c3-2(4)1-6-5/h2,6H,1,5H2
InChIKeyYSIWOENJQAUPPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,2-Difluoroethyl)hydrazine (CAS 1039959-85-7): A Fluorinated Hydrazine Building Block for Medicinal Chemistry and Synthetic Applications


(2,2-Difluoroethyl)hydrazine (CAS 1039959-85-7) is a fluorinated hydrazine derivative characterized by the presence of a 2,2-difluoroethyl group appended to a hydrazine moiety. The 2,2-difluoroethyl group (‒CH₂CF₂H) is recognized in medicinal chemistry as an important lipophilic hydrogen bond donor that can modulate physicochemical properties of drug candidates [1]. The compound serves as a versatile synthetic intermediate for constructing fluorinated heterocycles and can be prepared through the reaction of 2,2-difluoroethylamine with hydrazine hydrate under acidic conditions [2].

Why Generic Hydrazine or Alternative Fluoroalkyl Substitution Cannot Replace (2,2-Difluoroethyl)hydrazine in Critical Applications


Generic substitution with unfluorinated hydrazines (e.g., ethylhydrazine) or alternative fluoroalkyl hydrazines (e.g., 2,2,2-trifluoroethylhydrazine) fails because the 2,2-difluoroethyl moiety confers a distinct and non-interchangeable combination of electronic properties and hydrogen-bonding capacity. The CF₂H group functions as a lipophilic hydrogen bond donor (HBD), a property that is absent in CF₃ groups and weaker in CH₃ groups, directly impacting target binding and pharmacokinetic profiles [1]. Furthermore, the hydrazine functionality provides a nucleophilic site for heterocycle construction that cannot be replicated by simple amines, making this compound uniquely suited for generating fluorinated pyrazoles, triazoles, and related scaffolds [2].

Quantitative Differentiation Evidence for (2,2-Difluoroethyl)hydrazine (CAS 1039959-85-7) Versus Analogous Fluoroalkyl Hydrazines and Amines


Hydrogen Bond Donor Capacity: 2,2-Difluoroethyl (CF₂H) Versus Trifluoromethyl (CF₃) and Methyl (CH₃) Groups

The 2,2-difluoroethyl (CF₂H) group functions as a lipophilic hydrogen bond donor, a property that is absent in the trifluoromethyl (CF₃) group and substantially weaker in unfluorinated methyl (CH₃) groups. This difference in hydrogen bond donor capacity has quantifiable impacts on molecular recognition and drug-target binding interactions [1].

Medicinal Chemistry Hydrogen Bonding Lipophilicity SAR Fluorine Chemistry

Synthetic Utility: Selective Access to α-CF₂H Styrenes from 3,3-Difluoroallyl Hydrazine Precursors

(2,2-Difluoroethyl)hydrazine-derived 3,3-difluoroallyl hydrazines enable controlled, selective synthesis of α-CF₂H styrenes via FeCl₃-mediated dehydrazinative hydrogenation. The reaction displays broad substrate scope and good functional group tolerance, producing a range of fluorinated styrene derivatives that are otherwise difficult to access [1].

Organic Synthesis Fluorination Divergent Synthesis Methodology Dehydrazination

Lipophilicity Modulation: Comparative cLogP Effects of 2,2-Difluoroethyl Versus Alternative N-Substituents

The 2,2-difluoroethyl group modulates lipophilicity in a manner distinct from both unfluorinated alkyl and perfluorinated alkyl substituents. In comparative studies of N-substituted normeperidine derivatives, N-(2,2-difluoroethyl) substitution provides an intermediate lipophilicity profile that balances membrane permeability with aqueous solubility, in contrast to N-ethyl (lower lipophilicity) and N-(2,2,2-trifluoroethyl) (higher lipophilicity) derivatives [1].

Medicinal Chemistry Lipophilicity Drug Design Physicochemical Properties ADME

Optimal Procurement and Application Scenarios for (2,2-Difluoroethyl)hydrazine (CAS 1039959-85-7) Based on Differentiated Evidence


Medicinal Chemistry: Scaffold Decoration with Lipophilic Hydrogen Bond Donor Functionality

Use (2,2-difluoroethyl)hydrazine to introduce the 2,2-difluoroethyl group onto heterocyclic scaffolds (pyrazoles, triazoles, pyrazolines) where the CF₂H moiety serves as a lipophilic hydrogen bond donor. This application is particularly valuable when SAR studies indicate that a target binding pocket contains a hydrogen bond acceptor that can be engaged by the CF₂H proton while simultaneously benefiting from the enhanced membrane permeability conferred by fluorination [1]. Compounds lacking the hydrazine functionality (e.g., simple 2,2-difluoroethylamine) cannot directly generate the desired heterocyclic architectures.

Divergent Synthesis: Controlled Access to α-CF₂H and α-CF₂Cl Functionalized Building Blocks

Employ (2,2-difluoroethyl)hydrazine-derived 3,3-difluoroallyl hydrazines for the controlled, condition-dependent synthesis of either α-CF₂H or α-CF₂Cl styrenes from identical precursors. FeCl₃ mediation yields α-CF₂H products suitable for hydrogen-bonding applications, while CuCl₂ mediation yields α-CF₂Cl products for further functionalization via cross-coupling chemistry [2]. This divergent strategy maximizes synthetic efficiency and library diversity from a single hydrazine-derived precursor.

Pharmacokinetic Optimization: Balancing Lipophilicity and Hydrogen Bonding in CNS Drug Candidates

Utilize (2,2-difluoroethyl)hydrazine to synthesize N-(2,2-difluoroethyl)-substituted amine-containing drug candidates where fine-tuning of lipophilicity and hydrogen bonding is critical for CNS penetration or other tissue distribution requirements. Comparative studies with N-ethyl and N-(2,2,2-trifluoroethyl) analogs demonstrate that the 2,2-difluoroethyl group occupies a strategic middle ground in the lipophilicity spectrum while retaining hydrogen bond donor capacity, making it particularly valuable for CNS-targeted programs where excessive lipophilicity can lead to off-target promiscuity and poor solubility [3].

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